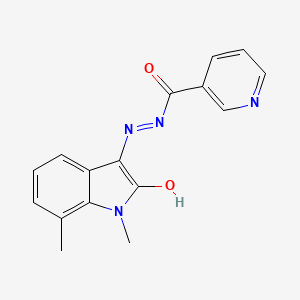

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide

Descripción general

Descripción

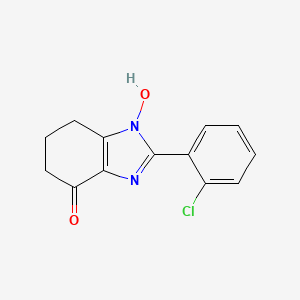

“N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide” is likely a synthetic organic compound. It seems to contain a benzodioxole group and a benzamide group, which are common in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes . For instance, the synthesis of a related compound, “N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide”, involves a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and depend on the specific conditions and reagents used . For instance, the synthesis of a related compound involves several steps, including Pd-catalyzed C-N cross-coupling .Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound has been used in the synthesis of various derivatives, which have been evaluated for their antioxidant activity . The 1,3-benzodioxole ring system is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity, including antioxidant properties .

Capsaicin Analogue

“N-(1,3-Benzodioxol-5-ylmethyl)benzenesulfonamide”, an analogue of capsaicin, has been studied for its potential biological activities . It differs from capsaicin by having a 1,3-benzodioxol ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .

Cancer Research

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .

Fission Research

Fast proton-induced fission of 238U has been investigated using this compound . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated . This research contributes to our understanding of nuclear reaction mechanisms and isotope production .

Synthesis of Derivatives

The compound has been used as a starting material for the synthesis of various derivatives . An optimal method has been developed for the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction of the resulting 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile .

Optogenetics

While there is no direct mention of “Oprea1_514421” in optogenetics research, the field of optogenetics has found application in various fields and is widely applied in neurobiological research . It’s possible that future research could explore the potential applications of “Oprea1_514421” in this area.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-3-22-15-8-6-14(10-18(15)23-4-2)19(21)20-11-13-5-7-16-17(9-13)25-12-24-16/h5-10H,3-4,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDDQXHKXDCVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323697 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide | |

CAS RN |

349438-61-5 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)

![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)

![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)

![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)

![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)